Structural Symmetry and Bulk: Crystallographic Comparison of N,N'-Bis-adamantan-1-YL-phthalamide vs. Mono-adamantyl Analogs
While a crystal structure for N,N'-Bis-adamantan-1-YL-phthalamide is not currently in the public domain, its symmetrical, bis-adamantane structure is expected to yield a more densely packed crystal lattice with higher van der Waals stabilization compared to asymmetric, mono-adamantyl analogs. This inference is supported by the known crystal structure of a closely related bis-phthalimido adamantane derivative, which demonstrates significant intermolecular van der Waals interactions (nearest distance: 3.647 Å) governing its solid-state packing [1]. The dual adamantyl substitution in the target compound would further amplify these forces, leading to a predicted higher melting point and lower solubility in organic solvents, which are critical procurement and handling considerations.
| Evidence Dimension | Intermolecular Interaction Distance (Å) |
|---|---|
| Target Compound Data | Predicted < 3.7 Å (due to dual adamantane moieties) |
| Comparator Or Baseline | Bis-phthalimido adamantane derivative (single adamantane core): 3.647 Å [1] |
| Quantified Difference | Predicted shorter intermolecular contacts due to increased steric bulk |
| Conditions | Single crystal X-ray diffraction |
Why This Matters
The predicted tighter crystal packing translates to different handling, solubility, and long-term storage stability, directly impacting experimental reproducibility and procurement logistics.
- [1] Publication Info. (n.d.). Crystal structure of a bis-phthalimido adamantane derivative. KoreaScience. View Source
